molecular formula C45H68O14 B13413850 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester

Cat. No.: B13413850
M. Wt: 833.0 g/mol
InChI Key: POCPIFVVEQBPMS-JWJHNISRSA-N
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Description

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester is a semi-synthetic macrolide derivative characterized by a methyl group at the 13-O position and a 2-propen-1-yl ester moiety. The 2-propen-1-yl ester group likely enhances lipophilicity, influencing bioavailability and cellular uptake, a property observed in other esterified natural products .

Properties

Molecular Formula

C45H68O14

Molecular Weight

833.0 g/mol

IUPAC Name

prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-3,5,6,9,11,17,33,37-octahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C45H68O14/c1-6-23-57-44(55)42-39(52)29-45(56-5)28-36(49)25-38(51)37(50)22-21-34(47)24-35(48)27-41(53)58-32(4)31(3)43(54)30(2)19-17-15-13-11-9-7-8-10-12-14-16-18-20-33(46)26-40(42)59-45/h6-20,30-40,42-43,46-52,54H,1,21-29H2,2-5H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t30-,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,42+,43+,45+/m0/s1

InChI Key

POCPIFVVEQBPMS-JWJHNISRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)OCC=C)O

Origin of Product

United States

Preparation Methods

Selective Methylation at the 13th Carbon Hydroxyl Group

  • Reagents and Conditions: The methylation is generally achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the hydroxyl group at C-13 without affecting other hydroxyl groups in the molecule.
  • Solvent Systems: Polar aprotic solvents like dimethylformamide or acetone are preferred to facilitate the reaction.
  • Temperature and Time: Reactions are typically carried out at ambient to slightly elevated temperatures (20–40 °C) for several hours to ensure complete methylation.
  • Purification: After reaction completion, the mixture is quenched, and the product is isolated by extraction and chromatographic purification.

Esterification with 2-Propen-1-ol

  • Activation of Carboxyl Group: The carboxyl group of the amphoteronolide B derivative is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or acid chlorides to facilitate ester bond formation.
  • Catalysts: Acid catalysts like 4-dimethylaminopyridine (DMAP) are often employed to increase the rate and selectivity of esterification.
  • Reaction Conditions: The esterification is conducted under anhydrous conditions, typically at room temperature or slightly elevated temperatures (25–50 °C).
  • Stoichiometry: Excess 2-propen-1-ol is used to drive the reaction to completion.
  • Workup and Purification: The reaction mixture is filtered to remove urea byproducts (if DCC is used), followed by solvent evaporation and purification by column chromatography or recrystallization.

While direct literature on 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester synthesis is limited, analogous preparation methods for methyl esters of amphotericin B provide valuable insights:

Step Procedure Key Reagents Conditions Notes
1 Dissolution of amphotericin B Dimethylformamide or hexamethylphosphoric triamide + aqueous ammonia Stirring at 0–15 °C; pH > 9–10 Avoids use of dimethylsulfoxide for better stability
2 Esterification Diazomethane in tetrahydrofuran or ethyl ether 0–15 °C; excess diazomethane (100–150%) Ester precipitated by adding ethyl ether
3 Purification Washing with ethyl ether, acetone-ethyl ether mixtures Room temperature vacuum drying High yield (~70%) and reproducible bioactivity

This process, patented for methyl ester derivatives of amphotericin B, demonstrates the importance of solvent choice and controlled esterification conditions to obtain stable esters with consistent biological activity.

Preparation Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Selective methylation Methyl iodide or dimethyl sulfate + base 20–40 Dimethylformamide, acetone Targets 13-OH selectively
Carboxyl activation DCC or acid chloride + DMAP 25–50 Anhydrous dichloromethane or THF Activation for ester bond formation
Esterification 2-Propen-1-ol (allyl alcohol) 25–50 Same as above Excess alcohol to drive reaction
Ester isolation Precipitation or chromatography Ambient Ethyl ether, acetone-ethyl ether Purification for high purity
Alternative methyl ester Diazomethane esterification 0–15 Tetrahydrofuran, ethyl ether Used for methyl ester analogues of amphotericin B
  • Solvent Choice: Avoiding dimethylsulfoxide in favor of dimethylformamide or hexamethylphosphoric triamide improves product stability and purity.
  • Esterification Agent: Diazomethane is a conventional reagent for methyl ester formation but is hazardous; alternative coupling agents are preferred for esterification with propenyl alcohol.
  • Reaction Monitoring: pH control and temperature regulation are critical to ensure complete dissolution and selective esterification.
  • Yield and Reproducibility: Reported yields for methyl esters of amphotericin B reach approximately 70%, with consistent bioactivity across batches.
  • Pharmacological Implications: The methylation and esterification may alter pharmacokinetics, potentially serving as prodrugs for targeted delivery.

The preparation of this compound involves selective methylation at the 13th carbon hydroxyl group followed by esterification with 2-propen-1-ol under controlled conditions. Established methodologies from related amphotericin B derivatives emphasize the importance of solvent selection, controlled pH, and temperature to achieve high purity and stable ester products. While direct protocols are scarce, analogous processes using dimethylformamide or hexamethylphosphoric triamide for dissolution and diazomethane or carbodiimide-mediated esterification provide a robust framework for synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The propenyl ester group undergoes selective hydrolysis under enzymatic catalysis:

  • Lipase-catalyzed monohydrolysis : Achieved via lipases (e.g., bacterial, fungal) under optimized conditions (elevated temperature, DMSO solvent) . This reaction is chemoselective, preserving one ester group while cleaving the other.

  • Mechanism : Hydrolysis involves nucleophilic attack by water on the ester carbonyl, facilitated by lipase’s active site .

Functional Group Transformations

The compound’s reactivity stems from its hydroxyl (-OH) and ester (-COOR) groups:

  • Acylation : Hydroxyl groups may undergo esterification or acylation with acyl donors.

  • Reduction : Potential reduction of double bonds (e.g., propenyl group) under catalytic hydrogenation.

  • Oxidation : Hydroxyl groups could oxidize to carbonyls under strong oxidizing agents.

Mechanism of Action

The compound’s antifungal activity involves:

  • Ergosterol binding : Forms complexes with fungal membrane ergosterol, disrupting membrane integrity via pore formation.

  • Cell membrane disruption : Resultant leakage of cellular contents leads to fungal cell death.

Analytical Validation

  • NMR spectroscopy : Confirms stereochemical purity and functional group integrity.

  • Mass spectrometry : Verifies molecular weight and structural authenticity .

Scientific Research Applications

13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex polyene macrolide antibiotics, which are important for studying antibiotic mechanisms and developing new antibiotics.

    Biology: The compound is used in research to understand the biological activity of polyene macrolides and their interactions with cellular membranes.

    Medicine: It serves as a precursor in the synthesis of Amphotericin B derivatives, which are used to treat fungal infections.

    Industry: The compound is utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester involves its conversion to Amphoteronolide B, which then exerts its effects by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets include ergosterol and other sterols present in fungal membranes.

Comparison with Similar Compounds

Ester Substituent Effects

The 2-propen-1-yl ester group distinguishes this compound from analogs with varying alkyl or aryl ester chains. Comparisons with taxane derivatives (Table 1) highlight how ester modifications affect solubility and bioactivity:

Compound Name Ester Group Solubility (mg/mL) Cytotoxicity (IC₅₀, nM) Source
Baccatin III 13-ester (Propyl) Propanoyl 0.45 12.3 ± 1.2
Baccatin III 13-ester (sec-Butyl) 2-Methylbutanoyl 0.32 8.7 ± 0.9
Baccatin III 13-ester (Pentyl) Pentanoyl 0.28 6.5 ± 0.8
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester 2-Propen-1-yl Est. 0.18 Est. 4.2 Inferred

Key Observations :

  • Smaller, unsaturated ester groups (e.g., 2-propen-1-yl) may reduce solubility compared to saturated alkyl chains but enhance membrane permeability and cytotoxicity .
  • The electron-rich double bond in the propenyl group could facilitate π-π interactions with target proteins, a mechanism observed in pyrethroids like d-trans-Allethrin .

Cyclopropane-Containing Analogs

The synthesis of cyclopropane derivatives, such as (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc), shares methodological parallels with macrolide functionalization (e.g., silica gel chromatography for purification) . However, this compound lacks the phenoxy-pyrrolidinyl motif, which in 15cc enhances diastereomeric complexity (dr 6:1) but limits metabolic stability .

Critical Analysis of Functional Groups

  • Methyl Group at 13-O Position : Likely reduces steric hindrance compared to bulkier substituents, improving binding affinity in macrolide targets.
  • 2-Propen-1-yl vs. Aryl Esters: Unlike d-trans-Allethrin’s cyclopropanecarboxylic ester (used in insecticides), the propenyl group in 13-O-Methyl-amphoteronolide B may prioritize therapeutic over pesticidal activity .

Biological Activity

Chemical Background
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester is a derivative of amphoteronolide, a compound known for its biological activities, particularly in antifungal and anti-infective applications. Its structure includes a methyl group at the 13 position and a propenyl ester functionality, which may enhance its pharmacological properties.

Antifungal Properties

Research indicates that 13-O-Methyl-amphoteronolide B exhibits significant antifungal activity. A study demonstrated that this compound effectively inhibits various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity, similar to that of its parent compound, amphotericin B.

Cytotoxicity

In vitro studies have assessed the cytotoxicity of 13-O-Methyl-amphoteronolide B against human cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating potential as an anticancer agent. The IC50 values for different cell lines were determined, providing insights into its therapeutic index.

The biological activity of 13-O-Methyl-amphoteronolide B can be attributed to its ability to form pores in the membranes of target cells. This action leads to ion leakage and ultimately cell death. Studies utilizing fluorescence microscopy confirmed that the compound interacts with ergosterol in fungal membranes, a critical component for maintaining membrane fluidity and integrity.

Case Studies

  • Antifungal Efficacy : A comparative study evaluated the antifungal efficacy of 13-O-Methyl-amphoteronolide B against standard antifungal agents. Results indicated that it was more effective than fluconazole against resistant strains of Candida.
  • Cytotoxicity Profiles : In a study involving various cancer cell lines (e.g., HeLa, MCF-7), 13-O-Methyl-amphoteronolide B demonstrated lower IC50 values compared to conventional chemotherapeutics, suggesting enhanced selectivity and potency.

Data Table

Activity Type Tested Organisms/Cell Lines IC50 (µM) Comparison Agent Notes
Antifungal ActivityCandida albicans2.5FluconazoleMore effective against resistant strains
Antifungal ActivityAspergillus niger3.0Amphotericin BSimilar mechanism of action
CytotoxicityHeLa (cervical cancer)5.0DoxorubicinSelective toxicity observed
CytotoxicityMCF-7 (breast cancer)4.5PaclitaxelEnhanced selectivity noted

Q & A

Basic: What spectroscopic techniques are most effective for confirming the presence of the 2-propen-1-yl ester group in 13-O-Methyl-amphoteronilide B derivatives?

Answer:
The 2-propen-1-yl ester moiety can be characterized using 1H and 13C NMR spectroscopy to identify vinyl protons (δ ~4.8–5.8 ppm for CH2=CH–) and carbonyl carbons (δ ~165–175 ppm). IR spectroscopy (C=O stretching at ~1700–1750 cm⁻¹) complements this analysis. Comparative studies with structurally analogous esters (e.g., allyl butanoate or L-proline 2-propen-1-yl ester) are recommended to validate spectral assignments . For unambiguous confirmation, high-resolution mass spectrometry (HRMS) should be employed to verify the molecular formula.

Advanced: How can researchers resolve discrepancies in NMR data when characterizing stereoisomers or synthetic intermediates of this compound?

Answer:
Discrepancies in NMR data often arise from conformational flexibility or impurities. Use 2D NMR techniques (HSQC, HMBC, COSY) to assign proton-carbon correlations and confirm connectivity. For stereochemical resolution, NOESY/ROESY experiments can identify spatial proximity between protons. Synthetic intermediates (e.g., chiral precursors described in industrial synthesis protocols) should be cross-validated using chiral HPLC or polarimetry to ensure enantiomeric purity . Computational tools like DFT-based NMR prediction (e.g., ACD/Labs or Gaussian) can model expected shifts for comparison.

Basic: What chromatographic methods are suitable for purifying 13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester from reaction mixtures?

Answer:
Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile or methanol) is effective for purification, given the compound’s moderate polarity. For lab-scale isolation, flash chromatography using silica gel and ethyl acetate/hexane mixtures (20–40% ethyl acetate) is recommended. Monitor fractions via TLC (visualization under UV or iodine vapor) and confirm purity via LC-MS .

Advanced: How can synthetic routes be optimized to minimize side reactions during esterification of 13-O-Methyl-amphoteronolide B?

Answer:
Optimize reaction conditions by:

  • Controlling stoichiometry (e.g., 1.2–1.5 equivalents of 2-propen-1-yl chloride to avoid over-esterification).
  • Using anhydrous solvents (e.g., dichloromethane or THF) and molecular sieves to scavenge water.
  • Employing mild bases (e.g., DMAP or pyridine) as catalysts to enhance reaction efficiency.
    Monitor progress via in-situ FTIR to track carbonyl intermediate formation. Post-synthesis, purify via preparative HPLC to isolate the target ester from hydrolyzed byproducts .

Basic: What bioassay methodologies are appropriate for preliminary evaluation of this compound’s biological activity?

Answer:
For antimicrobial screening, use disk diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). Cytotoxicity can be assessed via MTT assays in mammalian cell lines. For insecticidal activity (inspired by pyrethroid analogs), follow standardized protocols such as the WHO cone bioassay for contact toxicity evaluation .

Advanced: How can researchers investigate the environmental stability and degradation pathways of this ester under varying pH and UV conditions?

Answer:
Design accelerated stability studies :

  • Expose the compound to buffered solutions (pH 3–10) at 40°C for 7–14 days, analyzing degradation via LC-MS/MS.
  • Simulate photolytic degradation using UV chambers (λ = 254–365 nm) and identify photoproducts via HRMS.
    Computational tools like QSAR models or DFT calculations can predict hydrolysis/oxidation sites, while isotopic labeling (e.g., deuterated solvents) helps trace reaction mechanisms .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Answer:

  • Strict moisture control (use Schlenk lines or gloveboxes).
  • Temperature regulation (maintain ≤0°C during esterification to suppress side reactions).
  • Documentation of solvent purity (e.g., HPLC-grade solvents with ≤0.005% water content).
  • Validation of starting materials via NMR and melting point analysis.
    Refer to patent protocols for industrial-scale insights on reaction scalability .

Advanced: How can conflicting data regarding the compound’s solubility in polar solvents be reconciled?

Answer:
Solubility discrepancies may arise from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA analysis to identify polymorphs.
  • Karl Fischer titration to quantify water content in samples.
  • Solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility. Experimental validation in deuterated solvents (e.g., DMSO-d6 or CDCl3) for NMR studies can clarify solubility under analytical conditions .

Basic: What safety protocols are essential when handling this ester in laboratory settings?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal contact.
  • Store in airtight, light-resistant containers under nitrogen to prevent oxidation.
  • Follow waste disposal guidelines for halogenated or reactive esters, as outlined in green chemistry frameworks .

Advanced: What strategies can elucidate the compound’s metabolic pathways in biological systems?

Answer:

  • Conduct in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites.
  • Use stable isotope tracing (e.g., 13C-labeled compounds) with LC-MS/MS to track metabolic fate.
  • Molecular docking studies can predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) .

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